N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Description
N-(3,4-Dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety and a substituted carboxamide group. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, often serving as a replacement for ester or amide functionalities in drug design . The 3,4-dimethylphenyl carboxamide tail introduces steric bulk, which may influence target binding selectivity.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c1-11-3-6-14(9-12(11)2)21-18(27)19-22-17(24-28-19)16-10-26(25-23-16)15-7-4-13(20)5-8-15/h3-10H,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJPPRWMRMMZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves the use of an alkyne and an azide in the presence of a copper catalyst.
Synthesis of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Coupling reactions: The final step involves coupling the triazole and oxadiazole intermediates with the appropriate amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Agriculture: It may be used as a pesticide or herbicide due to its potential biological activity against pests and weeds.
Materials Science: The compound could be explored for its electronic or photophysical properties, making it useful in the development of new materials for electronic devices.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes, leading to its therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally analogous molecules, focusing on core heterocycles, substituents, and hypothesized biological implications:
Key Observations:
Heterocyclic Core Influence: The 1,2,4-oxadiazole in the target compound offers superior metabolic stability compared to pyrazole or isoxazole , which are prone to enzymatic degradation.
Substituent Effects :
- Fluorinated aromatic groups (common in , and the target compound) enhance lipophilicity and blood-brain barrier penetration.
- Thioamide groups (e.g., ) may enable metal coordination, expanding therapeutic applications in metalloenzyme inhibition.
Functional Group Trade-offs :
- Carboxamide vs. Thioamide: Carboxamides (target compound) favor hydrogen bonding, while thioamides () enhance chelation but may reduce solubility.
- Azo Linkages () vs. Triazoles: Triazoles (target compound) are more stable under physiological conditions compared to redox-sensitive azo groups.
Structural Insights from Crystallography
- The 4-fluorophenyl group in the target compound likely adopts a planar conformation, optimizing π-π stacking with aromatic residues in enzyme active sites .
- Pyrazole- and thiadiazole-containing analogs () exhibit distinct crystal packing patterns due to steric effects from methyl/isopropyl substituents, influencing solubility .
Q & A
Basic: What synthetic methodologies are optimal for preparing N-(3,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide?
Answer:
The synthesis of this triazole-oxadiazole hybrid involves three key steps:
Triazole Formation: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. For example, react 4-fluorophenyl azide with a propargyl-substituted precursor under inert conditions .
Oxadiazole Synthesis: Employ cyclocondensation of amidoximes with activated carboxylic acid derivatives (e.g., using EDCI/HOBt coupling agents) to form the 1,2,4-oxadiazole ring .
Carboxamide Coupling: Attach the 3,4-dimethylphenyl group via amide bond formation using HATU or DCC as coupling reagents .
Critical Parameters: Monitor reaction temperatures (typically 60–80°C for CuAAC) and use anhydrous solvents (e.g., DMF or THF) to avoid side reactions.
Advanced: How can regioselectivity challenges in triazole synthesis be addressed to ensure structural fidelity?
Answer:
Regioselectivity in 1,2,3-triazole formation (1,4- vs. 1,5-disubstitution) is influenced by:
- Catalyst Choice: Ruthenium catalysts favor 1,5-disubstituted triazoles, while copper yields 1,4-products .
- Substituent Effects: Electron-withdrawing groups on the azide (e.g., 4-fluorophenyl) direct regioselectivity. Validate outcomes via -NMR (triazole proton at δ 7.8–8.2 ppm) and HPLC-MS .
Mitigation Strategy: Use computational modeling (DFT) to predict regiochemical outcomes before synthesis .
Basic: What characterization techniques are essential for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy: - and -NMR to verify substituent positions (e.g., methyl groups at δ 2.2–2.5 ppm; fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ≈ 434.15 g/mol) .
- Elemental Analysis: Match experimental C, H, N, and F percentages to theoretical values (e.g., C: 63.3%, H: 4.2%, N: 16.1%, F: 4.4%) .
Advanced: How can researchers resolve structural ambiguities in the oxadiazole-carboxamide linkage?
Answer:
- X-ray Crystallography: Obtain single crystals via slow evaporation (solvent: DCM/hexane) to confirm bond angles and dihedral angles between oxadiazole and carboxamide moieties .
- IR Spectroscopy: Identify carbonyl stretching frequencies (C=O at 1680–1720 cm) to distinguish oxadiazole from possible isoxazole by-products .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays (IC determination) .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a positive control .
Protocol: Incubate compounds at 1–100 μM for 48 hours; measure viability via absorbance at 570 nm .
Advanced: How can target engagement be validated in complex biological systems?
Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor protein target stabilization after compound treatment to confirm binding .
- SPR or ITC: Quantify binding affinity (K) for purified targets (e.g., recombinant enzymes) .
- Proteomics: Use SILAC labeling to identify downstream protein expression changes post-treatment .
Basic: What stability studies are critical for ensuring compound reliability in biological assays?
Answer:
- Solution Stability: Incubate in PBS or cell culture media (37°C, 24–72 hours); analyze degradation via HPLC .
- Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation products .
Key Finding: Fluorophenyl groups enhance photostability compared to non-halogenated analogs .
Advanced: How can kinetic solubility and permeability be optimized for in vivo studies?
Answer:
- LogP Optimization: Introduce polar substituents (e.g., methoxy groups) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
- Prodrug Strategies: Mask the carboxamide as an ester to enhance membrane permeability .
- PAMPA Assay: Measure passive diffusion across artificial membranes; aim for permeability >1 × 10 cm/s .
Basic: What computational tools are recommended for SAR studies?
Answer:
- Molecular Docking (AutoDock Vina): Screen against protein targets (e.g., COX-2 or PARP) to prioritize analogs .
- QSAR Modeling: Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with activity .
Advanced: How can researchers address contradictory bioactivity data across assay platforms?
Answer:
- Orthogonal Assays: Cross-validate cytotoxicity results using ATP-based luminescence and Calcein-AM assays .
- Metabolite Identification: Use LC-MS/MS to detect active metabolites that may explain discrepancies .
- Batch Variability Control: Standardize cell passage numbers and serum lots to minimize experimental noise .
Basic: What analytical methods are suitable for quantifying the compound in biological matrices?
Answer:
- HPLC-UV: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with detection at 254 nm .
- LC-MS/MS: Employ MRM transitions (e.g., m/z 434 → 316) for high sensitivity in plasma or tissue homogenates .
Advanced: What strategies mitigate crystallinity issues during formulation development?
Answer:
- Polymorph Screening: Use solvent-mediated crystallization (e.g., ethanol vs. acetone) to identify stable forms .
- Amorphous Dispersion: Co-formulate with PVP or HPMC to enhance dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
